

Spectroscopic Data of 3-Octyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octyne

Cat. No.: B096577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the internal alkyne, **3-Octyne** (C_8H_{14}). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data obtained for **3-Octyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **3-Octyne**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.14	m	$CH_2-C\equiv C$
~1.48	m	$CH_2-CH_2-C\equiv C$
~1.09	t	CH_3-CH_2
~0.95	t	$CH_3-CH_2-CH_2$

Solvent: CDCl_3 , Instrument Frequency: 89.56 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for **3-Octyne**[[2](#)]

Chemical Shift (δ) ppm	Assignment
~80.5	$\text{C}\equiv\text{C}$
~80.1	$\text{C}\equiv\text{C}$
~31.3	$\text{CH}_2\text{-CH}_2\text{-C}\equiv\text{C}$
~22.6	$\text{CH}_2\text{-CH}_3$
~20.6	$\text{CH}_2\text{-C}\equiv\text{C}$
~14.1	$\text{CH}_3\text{-CH}_2$
~13.5	$\text{CH}_3\text{-CH}_2\text{-CH}_2$
~12.2	$\text{CH}_2\text{-C}\equiv\text{C}$

Solvent: CDCl_3 , Instrument Frequency: 90 MHz[[2](#)]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Octyne**

Wavenumber (cm^{-1})	Intensity	Assignment
~2250 - 2100	Weak	$\text{C}\equiv\text{C}$ stretch (internal alkyne)[3]
~2965 - 2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)

Note: As an internal alkyne, **3-Octyne** does not exhibit the characteristic C-H stretch of a terminal alkyne around 3300 cm^{-1} .[[3](#)]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **3-Octyne** (Electron Ionization)[4]

m/z	Relative Intensity (%)	Possible Fragment
110	11.1	[M] ⁺ (Molecular Ion)
95	39.4	[M-CH ₃] ⁺
81	68.2	[M-C ₂ H ₅] ⁺
67	100.0	[M-C ₃ H ₇] ⁺ (Base Peak)
53	36.0	[C ₄ H ₅] ⁺
41	56.5	[C ₃ H ₅] ⁺
27	22.0	[C ₂ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **3-Octyne** (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 300-600 MHz for ¹H) is used.

- ^1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon. A wider spectral width of about 200-220 ppm is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

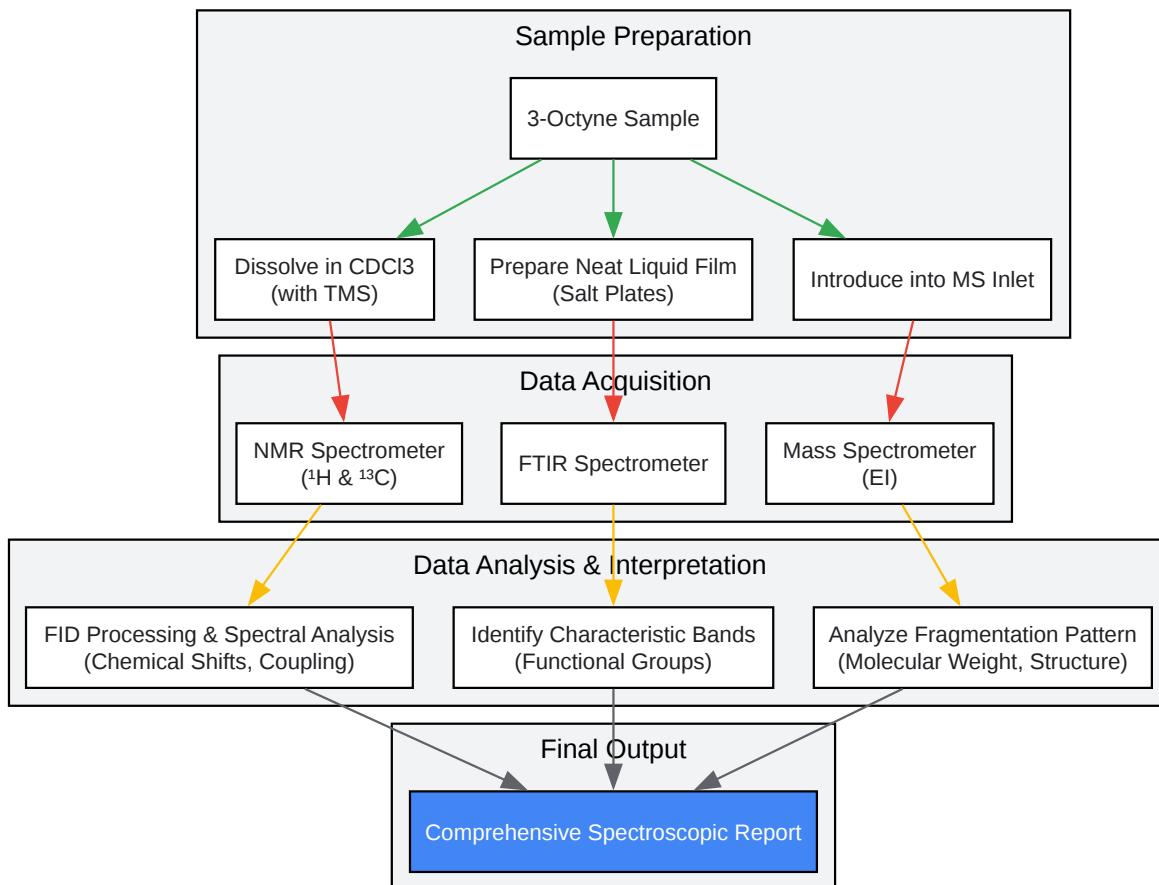
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Octyne**.

Methodology:

- Sample Preparation: For a liquid sample like **3-Octyne**, the neat liquid is typically analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. [6]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the IR spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed for characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of **3-Octyne**.

Methodology:

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for volatile, thermally stable compounds.^[5] The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).^{[5][7]}
- **Fragmentation:** The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments.^[8]
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The fragmentation pattern provides valuable information for structural elucidation.^[9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Octyne**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **3-Octyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-OCTYNE(15232-76-5) 1H NMR [m.chemicalbook.com]

- 2. 3-OCTYNE(15232-76-5) 13C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 3-OCTYNE(15232-76-5) MS [m.chemicalbook.com]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Octyne: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096577#spectroscopic-data-of-3-octyne-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com